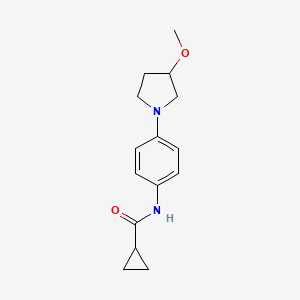

Methyl 3-(2-hydroxyethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(2-hydroxyethyl)benzoate (MHEB) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a colorless liquid that is soluble in water and has a faint odor. MHEB can be used as SGK kinase inhibitors .

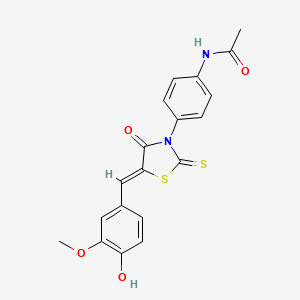

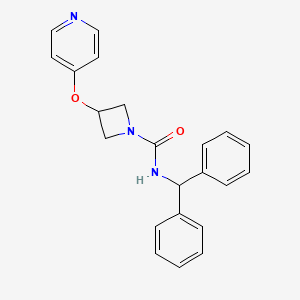

Molecular Structure Analysis

The molecular structure of MHEB is characterized by a benzene ring connected to an ester functional group . The canonical SMILES representation is COC(=O)C1=CC=CC(=C1)CCO .Physical And Chemical Properties Analysis

MHEB is a colorless liquid that is soluble in water. It has a molecular weight of 180.203 g/mol . The compound has a high GI absorption and is BBB permeant . It is not a substrate for various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Catalysis

Methyl 3-(2-hydroxyethyl)benzoate, a derivative of methyl benzoate, finds application in chemical synthesis and catalysis. For instance, the reduction of methyl benzoate on yttrium oxide catalysts under hydrogen has been studied, highlighting its role in catalytic reactions (King & Strojny, 1982). Similarly, the synthesis of 2'-benzoyl-protected ribonucleosides using selective benzoylation demonstrates the compound's utility in organic synthesis (Kempe et al., 1982).

2. Materials Science and Surface Engineering

In materials science, methyl benzoate derivatives have been employed in the synthesis of inhibitors against corrosion of mild steel in acidic media. This application is significant for industrial corrosion protection (Arrousse et al., 2021).

3. Analytical Chemistry Applications

The compound has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction. This highlights its potential in analytical chemistry, particularly in the preconcentration of metals like copper (Kagaya & Yoshimori, 2012).

4. Organic Chemistry and Synthesis

In organic chemistry, methyl benzoate derivatives are used as radical equivalents in reactions for introducing acyl units, demonstrating its versatility in synthetic applications (Bagal et al., 2006).

5. Catalytic Applications

The direct hydroxylation of methyl benzoate to methyl salicylate using a novel Pd membrane reactor exemplifies the compound's application in catalysis (Sato et al., 2004).

6. Transesterification Processes

Methyl benzoate is involved in transesterification processes, such as the conversion to 2-hydroxyethyl benzoate, highlighting its role in chemical transformations (Meyer & Hoelderich, 1999).

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mode of action of Methyl 3-(2-hydroxyethyl)benzoate is currently unknown .

Biochemical Pathways

One study suggests that the compound may be involved in the biosynthesis of methyl benzoate, a major floral scent compound in certain plants .

Action Environment

It’s possible that factors such as temperature, pH, and the presence of other compounds could influence the compound’s action .

Eigenschaften

IUPAC Name |

methyl 3-(2-hydroxyethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEWIMDQAGWVGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)

![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)

![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)